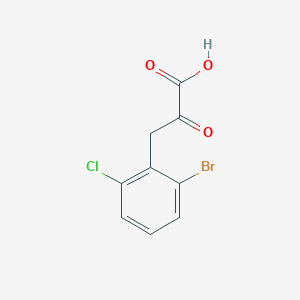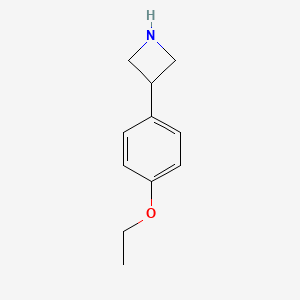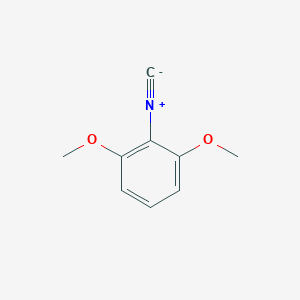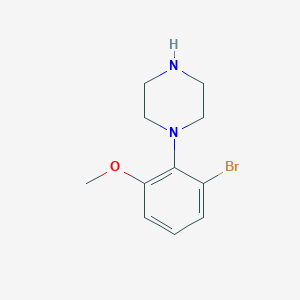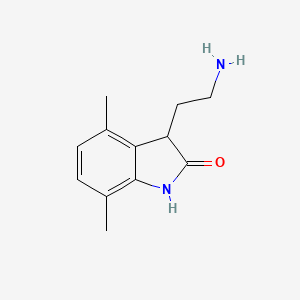
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
准备方法
The synthesis of 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one typically involves the reaction of 4,7-dimethylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
化学反应分析
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antioxidant and radical scavenger, protecting lipids and proteins from peroxidation.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its structural similarity to neurotransmitters like serotonin and melatonin.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to receptor sites, similar to neurotransmitters, influencing various physiological processes. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage.
相似化合物的比较
3-(2-Aminoethyl)-4,7-dimethylindolin-2-one can be compared with other indole derivatives such as:
Tryptamine: An important neurotransmitter with structural similarity to serotonin and melatonin.
Serotonin: A neurotransmitter that plays a key role in mood regulation and other physiological functions.
Melatonin: A hormone involved in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone that influences growth and development.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-4,7-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-7-3-4-8(2)11-10(7)9(5-6-13)12(15)14-11/h3-4,9H,5-6,13H2,1-2H3,(H,14,15) |
InChI 键 |
AXJKYXPWOXLGRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(C(=O)NC2=C(C=C1)C)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


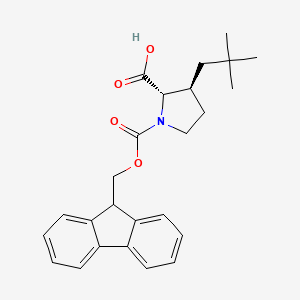
![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)
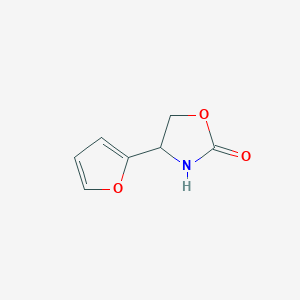
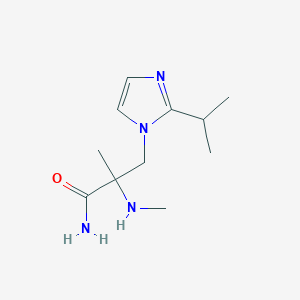
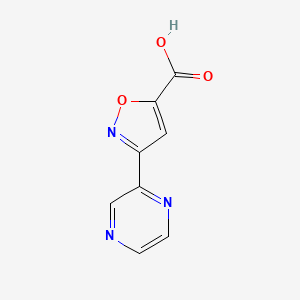
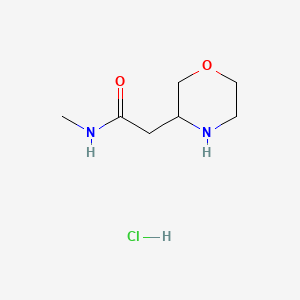
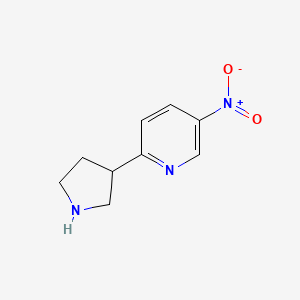
![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
